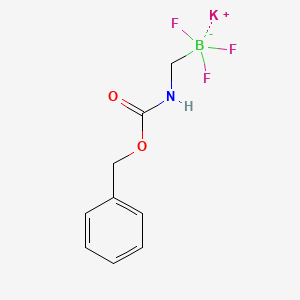

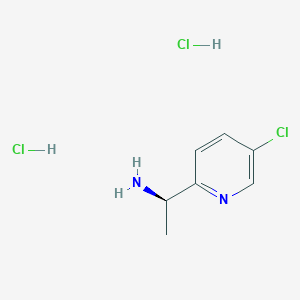

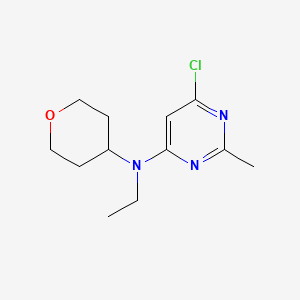

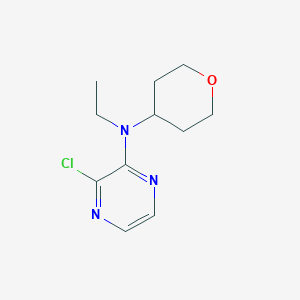

(1R)-1-(5-chloropyridin-2-yl)ethan-1-amine dihydrochloride

Overview

Description

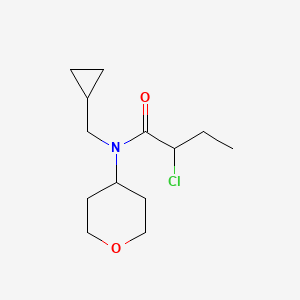

(1R)-1-(5-Chloropyridin-2-yl)ethan-1-amine dihydrochloride, commonly referred to as CPED, is a versatile chemical compound with a wide range of applications in various scientific fields. CPED is used as a reagent in organic synthesis, as a catalyst in biochemical reactions, and as a ligand in coordination chemistry. It is also used as a fluorescent dye for cell imaging and as an inhibitor in enzymatic assays. CPED is a chiral compound, meaning it has two stereoisomers, and is composed of a nitrogen heterocycle and a pyridine ring.

Scientific Research Applications

Organocatalysis and Asymmetric Synthesis

- The compound has been involved in the development of recyclable C2-symmetric tertiary amine-squaramide organocatalysts. These catalysts have shown efficiency in catalyzing asymmetric additions of β-dicarbonyl compounds to nitroolefins and domino reactions, affording products with high yields and enantiomeric excesses. The procedure demonstrates scalability and the catalyst's remarkable ability for reuse without loss of performance (Kostenko, Kucherenko, & Zlotin, 2018).

Synthesis of Iron(III) Complexes

- It has been utilized in the synthesis and study of iron(III) complexes, which are significant in understanding the redox chemistry and coordination environments of iron. These studies help in elucidating the effects of stereochemical variations on the properties of iron complexes (Viswanathan, Palaniandavar, Balasubramanian, Muthiah, 1996).

Biocatalytic Transamination

- The compound is pivotal in biocatalytic transamination processes for the asymmetric synthesis of pyridylalkylamines. This process involves the use of transaminases to achieve enantiopure amines from prochiral ketones, showcasing the compound's utility in producing chiral amines with high purity and yields (López-Iglesias, González-Martínez, Gotor, Busto, Kroutil, & Gotor‐Fernández, 2016).

Molecular Docking and Drug Design

- Advanced computational and experimental techniques have been applied to molecules like 4-chloro-N-(4,5-dihydro-1H-imidazol-2-yl)-6-methoxy-2-methylpyrimidin-5-amine, highlighting the role of similar chloropyridinyl compounds in drug design and biological activity studies. These investigations are crucial for developing new pharmacological agents with potential antihypertensive effects (Aayisha, Devi, Janani, Muthu, Raja, & Sevvanthi, 2019).

Catalysis and Synthetic Chemistry

- Catalyzed amination of polyhalopyridines, including derivatives of 5-chloropyridin-2-yl compounds, has been achieved using palladium-xantphos complex, demonstrating high yields and excellent chemoselectivity. This application underlines the compound's relevance in facilitating selective synthetic transformations (Ji, Li, & Bunnelle, 2003).

Fluorescence Studies

- Synthesis of 1,4-dihydropyridines from amine hydrochloride salts showcases the compound's contribution to the generation of fluorescence materials. The fluorescence properties of these materials can be tuned by modifying substituents, indicating the compound's utility in creating novel luminescent materials (Sueki, Takei, Zaitsu, Abe, Fukuda, Seto, Furukawa, & Shimizu, 2014).

properties

IUPAC Name |

(1R)-1-(5-chloropyridin-2-yl)ethanamine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9ClN2.2ClH/c1-5(9)7-3-2-6(8)4-10-7;;/h2-5H,9H2,1H3;2*1H/t5-;;/m1../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMXJVLOGPBMATF-ZJIMSODOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=NC=C(C=C1)Cl)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=NC=C(C=C1)Cl)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11Cl3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1R)-1-(5-chloropyridin-2-yl)ethan-1-amine dihydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-amino-1-(3a-(hydroxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)propan-1-one](/img/structure/B1492881.png)

![6-[(Benzyloxy)methyl]-2-methylpyrimidin-4-amine](/img/structure/B1492884.png)